molecular formula C5H10ClN3O2 B1373423 {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride CAS No. 1262775-03-0

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride

Cat. No.: B1373423
CAS No.: 1262775-03-0
M. Wt: 179.6 g/mol
InChI Key: UBEJRVGTZUPENM-UHFFFAOYSA-N
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Description

“{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride” is a chemical compound with the molecular weight of 197.62 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O2.ClH.H2O/c1-4-5(8-10-7-4)9-3-2-6;;/h2-3,6H2,1H3;1H;1H2 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s InChI key is KLHQMUAQKOATSM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • A range of carbazole derivatives, including those similar to {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride, has been synthesized, showcasing their potential in pharmaceutical applications. These compounds demonstrate significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

Chemical Reactions and Mechanisms

  • Investigations into the reactions of similar compounds have provided insights into ring-fission and C–C bond cleavage reactions, contributing to the understanding of chemical behaviors and potential applications in various fields, including material science and drug development (Jäger, Laggner, Mereiter, & Holzer, 2002).

Biological Screening and Anticancer Evaluation

  • Newer carbazole conjugates, closely related to this compound, have been evaluated for their anticancer activity. These studies contribute to the development of novel therapeutic agents for cancer treatment (Verma, Awasthi, & Jain, 2022).

Antimicrobial and Anticancer Agents

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents demonstrates the potential of similar compounds in addressing critical health issues. Their activity against various cancer cell lines, including lung, breast, and prostate cancer, highlights their significance in medical research (Ahsan & Shastri, 2015).

Antibacterial Evaluation

  • Research involving compounds like this compound has led to the development of new molecules with antibacterial properties. These studies are crucial in the ongoing fight against antibiotic-resistant bacteria (Rasool et al., 2016).

Safety and Hazards

The compound is classified under GHS07, indicating that it can cause skin and eye irritation . The hazard statements associated with this compound are H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Future Directions

The future directions for research on “{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride” and similar compounds could involve further investigation of their biological effects, given the known activity of some oxadiazole derivatives . Additionally, more research could be conducted to explore their synthesis and chemical reactions .

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-4-5(8-10-7-4)9-3-2-6;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEJRVGTZUPENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 2
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 3
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 4
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 5
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
Reactant of Route 6
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride

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